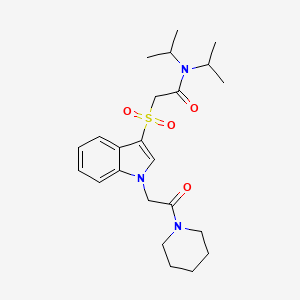

N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O4S/c1-17(2)26(18(3)4)23(28)16-31(29,30)21-14-25(20-11-7-6-10-19(20)21)15-22(27)24-12-8-5-9-13-24/h6-7,10-11,14,17-18H,5,8-9,12-13,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJVBEKIKLOMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-Diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878058-61-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H33N3O4S, with a molecular weight of 447.59 g/mol. The compound features a complex structure that includes an indole ring, a sulfonamide moiety, and a piperidine derivative, contributing to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit moderate antibacterial activity, particularly against Gram-negative bacteria. For instance:

- Study by Iqbal et al. (2017) : This study synthesized various acetamide derivatives and evaluated their antibacterial properties. The results demonstrated notable activity against multiple bacterial strains, suggesting potential applications in treating bacterial infections.

- Khalid et al. (2016) : Their work focused on N-substituted derivatives, which also showed significant antibacterial effects, reinforcing the compound's potential as a lead structure for developing new antibiotics.

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies:

Case Studies

- Eldeeb et al. (2022) : This study evaluated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. The findings revealed significant cytotoxicity and highlighted the potential of these derivatives as anticancer agents.

- Morphological Changes : In vitro studies have observed characteristic apoptotic changes in cancer cells treated with derivatives of this compound, such as cell shrinkage and chromatin condensation, indicating its ability to induce apoptosis in tumor cells .

The biological activities of this compound are believed to be mediated through several mechanisms:

Antibacterial Mechanism :

The antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Mechanism :

The anticancer activity is likely linked to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways or inhibition of key survival signaling pathways.

Summary Table of Biological Activities

| Activity Type | Study Reference | Key Findings |

|---|---|---|

| Antibacterial | Iqbal et al. (2017) | Moderate activity against Gram-negative bacteria |

| Khalid et al. (2016) | Significant antibacterial effects in N-substituted derivatives | |

| Anticancer | Eldeeb et al. (2022) | Induced significant cytotoxicity in hepatocellular carcinoma cells |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide with structurally or functionally related indole-acetamide derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Piperidine vs. Aromatic Groups: The piperidin-1-yl group in the target compound and its analogs (e.g., ) may enhance binding to enzymes or receptors via hydrophobic interactions and hydrogen bonding. Fluorine and Trifluoromethyl Groups: Fluorinated derivatives (e.g., ) likely improve metabolic stability and membrane permeability compared to non-halogenated analogs.

N-(3-Trifluoromethylphenyl) () enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods for ethyl 2-(3-formyl-1H-indol-1-yl) acetate , with additional steps for sulfonation and piperidine coupling.

Therapeutic Potential: While the target compound lacks direct activity data, its structural resemblance to antiproliferative indole derivatives (e.g., ) and CYP51 inhibitors (e.g., ) suggests dual utility in oncology and infectious disease research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonation of indole derivatives, followed by amidation. For example, analogous compounds like N-substituted acetamides are synthesized by reacting activated sulfonyl intermediates with diisopropylamine under nucleophilic substitution conditions . Key steps include purification via column chromatography and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For indole-sulfonamide analogs, single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles, confirming stereochemistry . Complementary techniques like FT-IR and UV-Vis spectroscopy validate functional groups (e.g., sulfonyl, amide) and electronic transitions, with DFT calculations (B3LYP/6-311++G(d,p)) used to predict vibrational modes and compare with experimental data .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%). Stability studies under varying pH (1–13) and temperatures (25–60°C) use LC-MS to detect degradation products. For example, sulfonamide analogs degrade via hydrolysis of the sulfonyl group under acidic conditions, requiring pH-adjusted buffers for storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states and reaction pathways. For Pd-catalyzed cyclization reactions (common in indole derivatives), Fukui indices identify nucleophilic/electrophilic sites, while solvent effects are modeled using the SMD continuum approach . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., indole proton environments) arise from solvent effects or conformational flexibility. Using deuterated DMSO instead of CDCl₃ reduces aggregation artifacts. For DFT-based NMR predictions, including explicit solvent molecules (e.g., 3 H₂O) in the computational model improves accuracy .

Q. How does the sulfonyl-acetamide moiety influence pharmacological activity in enzyme inhibition assays?

- Methodological Answer : The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., in COX-2 or lipoxygenase). In vitro assays using recombinant enzymes (IC₅₀ determination) and molecular dynamics simulations (100 ns trajectories) reveal that diisopropyl groups increase hydrophobic interactions, improving selectivity over related isoforms. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

- Methodological Answer : Key bottlenecks include low regioselectivity during indole sulfonation and amide coupling. Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% compared to conventional heating. Flow chemistry with immobilized catalysts (e.g., Pd/C) reduces metal leaching and enables continuous production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.